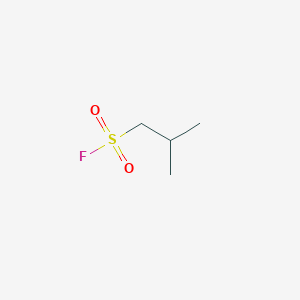

2-methylpropane-1-sulfonyl fluoride

Description

Evolution of Sulfur(VI) Fluoride (B91410) Chemistry

The chemistry of sulfur(VI) fluorides, particularly sulfonyl fluorides (R-SO₂F), is not a new discovery, with initial investigations dating back to the early 20th century. rhhz.net For decades, their application remained relatively niche. However, a renaissance in interest occurred with the advent of "click chemistry," a concept introduced by K. Barry Sharpless, which prioritizes reactions that are modular, wide in scope, give high yields, and are easy to perform.

A significant milestone in this evolution was the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which has become a cornerstone of modern click chemistry. sigmaaldrich.com SuFEx reactions capitalize on the unique stability and reactivity of the S-F bond. Sulfonyl fluorides are remarkably stable to hydrolysis and many reaction conditions, yet they can be selectively activated to react with nucleophiles, making them ideal connectors for building complex molecular architectures. rhhz.netsigmaaldrich.com This has led to an explosion of research into the synthesis and application of a diverse array of sulfonyl fluoride-containing molecules. sioc-journal.cn

Strategic Importance of Alkylsulfonyl Fluorides as Synthetic Building Blocks

Alkylsulfonyl fluorides have garnered considerable attention as versatile building blocks in a multitude of scientific disciplines, including organic synthesis, materials science, chemical biology, and drug discovery. rhhz.netnih.gov Their strategic importance stems from the distinct reactivity and stability profile conferred by the sulfonyl fluoride moiety. rhhz.net

Unlike their more reactive sulfonyl chloride counterparts, alkylsulfonyl fluorides exhibit greater stability, allowing for their use in a broader range of chemical transformations without unwanted side reactions. nih.gov This stability, coupled with their capacity for selective activation, makes them powerful tools for covalently modifying proteins, leading to applications as chemical probes and enzyme inhibitors. nih.govmerckmillipore.comnih.gov In drug discovery, the incorporation of an alkylsulfonyl fluoride group can significantly impact a molecule's pharmacokinetic properties. merckmillipore.com Furthermore, in materials science, these compounds serve as key components in the synthesis of novel polymers. nih.gov The development of new synthetic methods, including photochemical and electrochemical approaches, continues to expand the accessibility and utility of this important class of compounds. organic-chemistry.orgresearchgate.net

Scope and Research Significance of 2-Methylpropane-1-sulfonyl Fluoride

This compound, also known as isobutylsulfonyl fluoride, is a specific alkylsulfonyl fluoride that exemplifies the useful properties of this compound class. While it has been known for some time, its significance has grown with the broader appreciation of SuFEx chemistry and the demand for diverse building blocks.

Early research demonstrated its utility as an inhibitor of esterases, such as chymotrypsin (B1334515) and trypsin. acs.orgacs.org These studies highlighted the influence of the alkyl group's structure on reactivity, with this compound showing a specific reactivity profile compared to other sulfonyl fluorides. acs.orgresearchgate.net

Modern synthetic chemistry has provided a variety of methods to access alkylsulfonyl fluorides, including those applicable to the synthesis of this compound. These methods often involve the fluorination of corresponding sulfonyl chlorides or the use of radical-based approaches. organic-chemistry.org

The research significance of this compound lies in its role as a readily available, non-chiral building block that can introduce the isobutylsulfonyl fluoride motif into more complex molecules. This is valuable in structure-activity relationship (SAR) studies in drug discovery, where systematic modifications of a lead compound are necessary to optimize its biological activity. smolecule.com The isobutyl group provides a specific steric and electronic profile that can influence binding to biological targets.

Below are tables summarizing the key properties and a representative synthetic method for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉FO₂S | PubChem nih.gov |

| Molecular Weight | 140.18 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 659-90-5 | |

| Canonical SMILES | CC(C)CS(=O)(=O)F | PubChem nih.gov |

| InChI Key | FQGRTWKPZRVHRY-UHFFFAOYSA-N | PubChem nih.gov |

Representative Synthesis of this compound

| Reaction | Description |

|---|

| From Sulfonyl Chloride | A common and historically significant method for preparing this compound is through the halide exchange reaction of the corresponding 2-methylpropane-1-sulfonyl chloride with a fluoride source, such as potassium fluoride. This reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. |

Spectroscopic Data of this compound

| Technique | Data |

|---|---|

| ¹H NMR | Specific, publicly available high-resolution spectra are limited. However, based on its structure, one would expect characteristic signals for the isobutyl group protons. |

| ¹³C NMR | Similarly, detailed public spectra are not readily available. The spectrum would show distinct signals for the different carbon environments in the isobutyl group. |

| ¹⁹F NMR | The fluorine-19 NMR spectrum would exhibit a characteristic signal for the sulfonyl fluoride group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | The IR spectrum would display strong absorption bands characteristic of the S=O stretching vibrations in the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹. |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGRTWKPZRVHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-90-5 | |

| Record name | 659-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Methylpropane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

The chemistry of 2-methylpropane-1-sulfonyl fluoride is dominated by the reactivity of the sulfonyl fluoride (-SO₂F) group. This functional group is the cornerstone of SuFEx chemistry, a set of click chemistry reactions that rely on the unique stability and latent reactivity of the S(VI)-F bond. americanelements.comalfa-chemistry.com In general, sulfonyl fluorides are remarkably stable compared to their chloride counterparts, resisting hydrolysis and reduction, yet they can be activated to react with a wide array of nucleophiles. americanelements.comwikipedia.org This reactivity is typically unleashed in the presence of a base or a Lewis acid, which facilitates the displacement of the fluoride ion. nih.gov

The central reaction of this compound is the nucleophilic substitution at the electrophilic sulfur(VI) center. A nucleophile (Nu⁻) attacks the sulfur atom, leading to the formation of a new S-Nu bond and the displacement of the fluoride ion. This process is the essence of its SuFEx reactivity.

Alkyl sulfonyl fluorides, including by extension this compound, are expected to react with oxygen-centered nucleophiles such as alcohols (alcoholysis) and phenols (phenolysis) to form sulfonate esters. These reactions typically require activation, often through the use of a base to deprotonate the nucleophile (e.g., forming an alkoxide or phenoxide) or by using catalysts that activate the sulfonyl fluoride group. nih.gov For instance, the reaction of a sulfonyl fluoride with a phenol (B47542) in the presence of a suitable base would yield the corresponding aryl sulfonate ester. While specific studies detailing the alcoholysis or phenolysis of this compound are not prevalent, the general mechanism is well-established for the broader class of sulfonyl fluorides. chemrxiv.org

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is expected to produce the corresponding sulfonamides. This aminolysis reaction is a fundamental transformation in SuFEx chemistry. chemrxiv.orgacs.org The reaction can be promoted by bases or specialized catalytic systems designed to overcome the high stability of the S-F bond, even with sterically hindered amines. chemrxiv.org The resulting N-substituted sulfonamides are highly stable and are a common structural motif in medicinal chemistry.

While reactions of sulfonyl fluorides with oxygen and nitrogen nucleophiles are more common, reactions with carbon-centered nucleophiles are also possible, though less frequently documented for simple alkyl sulfonyl fluorides like this compound. The α-protons adjacent to the sulfonyl group in some alkyl sulfonyl fluorides can be abstracted to form a carbanion, which can then act as a nucleophile. chemrxiv.org However, for this compound, the focus of its SuFEx reactivity is primarily as an electrophile at the sulfur center. Reactions where it is attacked by strong carbon nucleophiles like organolithium or Grignard reagents would likely lead to the formation of sulfones, but such specific reactions are not well-documented in the context of controlled SuFEx chemistry.

The reactivity of sulfonyl fluorides is governed by a combination of steric and electronic effects. For this compound, the isobutyl group provides a key point of comparison with other alkyl and aryl sulfonyl fluorides.

Steric Effects: The branched isobutyl group ((CH₃)₂CHCH₂-) presents more steric hindrance around the sulfur center compared to a linear alkyl group like in methanesulfonyl fluoride (CH₃SO₂F). This steric bulk can hinder the approach of nucleophiles, leading to lower reaction rates compared to less hindered analogues.

Electronic Effects: The isobutyl group is an electron-donating group (via induction), which slightly increases the electron density at the sulfur atom. This effect deactivates the sulfur center towards nucleophilic attack compared to sulfonyl fluorides bearing electron-withdrawing groups (like aryl groups).

A study comparing the rates of inactivation of the enzymes α-chymotrypsin and trypsin by a series of sulfonyl fluorides provides direct insight into the relative reactivity of this compound. datapdf.com The observed order of reactivity highlights the interplay of these factors.

Table 1: Relative Reactivity of Selected Sulfonyl Fluorides with Chymotrypsin (B1334515) and Trypsin

| Compound | Relative Reactivity Order |

|---|---|

| Phenylmethanesulfonyl fluoride | > |

| 2-Phenylethanesulfonyl fluoride | > |

| Benzenesulfonyl fluoride | > |

| This compound | > |

| Methanesulfonyl fluoride |

Data sourced from Fahrney, D.E., and Gold, A.M. (1962). datapdf.com

This reactivity trend is rationalized by considering both steric and electronic (polar) factors. acs.orgdatapdf.com The higher reactivity of the aryl and benzyl (B1604629) derivatives is due to the electron-withdrawing nature of the phenyl ring, which makes the sulfur atom more electrophilic. Among the alkyl sulfonyl fluorides, the greater steric bulk of the isobutyl group in this compound makes it less reactive than the phenyl-containing analogues, but its polarizability and size make it more reactive than the simple methanesulfonyl fluoride in this specific enzymatic context. datapdf.com

Nucleophilic Displacement at the Sulfur Center

Radical Chemistry and Its Intersections with Alkylsulfonyl Fluorides

The engagement of sulfonyl fluorides in radical processes has emerged as a significant area of research, providing novel strategies for the synthesis of complex molecules. thieme-connect.comrsc.org This field encompasses both the generation of fluorosulfonyl radicals to build alkylsulfonyl fluorides and the direct conversion of alkylsulfonyl fluorides into sulfur(VI) radicals.

The highly reactive fluorosulfonyl radical (FSO₂•) is a key intermediate in modern fluorosulfonylation reactions. thieme-connect.com Historically, its transient nature made it difficult to access and utilize. thieme-connect.comresearchgate.net However, recent advances have led to the development of various precursors that can generate this radical under controlled conditions. thieme-connect.comrsc.orgresearchgate.net These methods have established direct radical fluorosulfonylation as a concise and efficient route to sulfonyl fluorides. thieme-connect.comrsc.org

Key precursors for the generation of the FSO₂• radical include:

Fluorosulfonyl Chloride (FSO₂Cl): Can generate FSO₂• radicals under photoredox or electrochemical conditions. researchgate.netrsc.org

Benzimidazolium Fluorosulfonates: Air-stable crystalline salts that serve as redox-active precursors for radical fluorosulfonylation. researchgate.netresearchgate.net

Alk-1-ynylsulfonyl Fluorides: Act as bifunctional reagents, serving as both a source of the FSO₂• radical and as a radical trap. nih.govd-nb.inforesearchgate.net

A distinct but related pathway involves the conversion of stable alkylsulfonyl fluorides directly into alkylsulfonyl radicals (RSO₂•). This transformation is challenging due to the high reduction potential and strong S-F bond. nih.gov A recently developed strategy employs a combination of an organosuperbase (like DBU) and photoredox catalysis. nih.gov The superbase activates the sulfonyl fluoride, making it susceptible to reduction by a photocatalyst, which then fragments to release the alkylsulfonyl radical. nih.gov This method, however, has shown limited yields for primary aliphatic sulfonyl fluorides like this compound, potentially due to competing deprotonation at the α-carbon. nih.gov

Table 1: Selected Precursors for Fluorosulfonyl Radical (FSO₂•) Generation

| Precursor Type | Activation Method | Key Features | Reference |

|---|---|---|---|

| Fluorosulfonyl Chloride (FSO₂Cl) | Photoredox Catalysis / Electrochemistry | Gaseous reagent; enables chloro- and oxo-fluorosulfonylation. | researchgate.netrsc.org |

| Benzimidazolium Fluorosulfonates | Redox-Active | Bench-stable crystalline solids; useful for hydro-fluorosulfonylation. | researchgate.netresearchgate.net |

| Alk-1-ynylsulfonyl Fluorides | Thermal (AIBN) | Bifunctional; acts as both radical source and trap. | nih.govd-nb.info |

Once generated, the fluorosulfonyl radical (FSO₂•) readily participates in addition reactions with unsaturated carbon-carbon bonds. nih.gov A prime example is the transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.govd-nb.info In this process, a radical initiator like AIBN triggers the release of the FSO₂• radical from an alkynyl sulfonyl fluoride. nih.govrsc.org This radical then adds to an alkene, generating a carbon-centered radical intermediate. rsc.org This intermediate is subsequently trapped by another molecule of the alkynyl sulfonyl fluoride to yield a β-alkynyl-fluorosulfonylalkane. nih.gov This method is notable for its high atom economy, tolerance of various functional groups, and its ability to create quaternary carbon centers. nih.govd-nb.info The resulting aliphatic sulfonyl fluoride products can be further modified using SuFEx click chemistry. nih.gov

Table 2: Examples of Radical 1-Fluorosulfonyl-2-alkynylation of Alkenes

| Alkene Substrate | Alkynyl Sulfonyl Fluoride | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Methylbut-3-en-1-yl benzoate | 2-Phenylethyne-1-sulfonyl fluoride | β-Alkynyl-fluorosulfonylalkane | High | nih.gov |

| Cyclohexene | 2-Phenylethyne-1-sulfonyl fluoride | Secondary alkyl sulfonyl fluoride | 70% | nih.gov |

| 2-Methylbut-2-ene | 2-Phenylethyne-1-sulfonyl fluoride | Secondary alkyl sulfonyl fluoride | 53% | nih.gov |

Yields are as reported in the cited literature.

Catalytic Applications and Mechanistic Insights

The inherent stability of the S-F bond often necessitates harsh reaction conditions for the transformation of sulfonyl fluorides. Consequently, the development of catalytic methods to activate these compounds is of high importance. chemrxiv.orgnih.gov Catalysis can be used either to synthesize sulfonyl fluorides or to derivatize molecules that already contain this functional group. acs.org

A significant advance is the development of a broad-spectrum, organocatalytic method for the amidation of sulfonyl fluorides. chemrxiv.orgnih.gov This process uses a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) to activate the sulfonyl fluoride. chemrxiv.orgnih.gov Mechanistic studies suggest that HOBt acts as a superior nucleophilic catalyst to activate the S(VI)-F bond, forming a highly reactive intermediate that readily reacts with a wide array of amines, including sterically hindered ones, to form sulfonamides in excellent yields. chemrxiv.org This method has been applied to the late-stage synthesis of the marketed drug Fedratinib. chemrxiv.orgnih.gov

In the context of biological reactivity, which informs potential applications in chemical biology, the inhibition rates of various sulfonyl fluorides with esterase enzymes have been studied. These studies provide a quantitative measure of reactivity. For instance, this compound is significantly less reactive toward the enzyme α-chymotrypsin than phenylmethanesulfonyl fluoride or benzenesulfonyl fluoride. researchgate.netacs.org This difference in reactivity is attributed to steric and electronic factors. researchgate.net

Table 3: Relative Reactivity of Selected Sulfonyl Fluorides with α-Chymotrypsin

| Sulfonyl Fluoride Compound | Relative Reactivity Order | Reference |

|---|---|---|

| Phenylmethanesulfonyl fluoride | Highest | researchgate.netacs.org |

| 2-Phenylethane-1-sulfonyl fluoride | High | researchgate.netacs.org |

| Benzenesulfonyl fluoride | Moderate | researchgate.netacs.org |

| This compound | Low | researchgate.netacs.org |

| Methanesulfonyl fluoride | Lowest | researchgate.net |

Reactivity order is based on second-order rate constants for inactivation of the enzyme as reported in the cited literature.

Transition-Metal-Catalyzed Transformations (e.g., Palladium, Nickel)

The use of transition metals to catalyze reactions involving sulfonyl fluorides is a burgeoning field, primarily focused on the synthesis of aryl sulfonyl fluorides or using the sulfonyl fluoride group as a directing element. acs.orgbeilstein-journals.org For aliphatic sulfonyl fluorides like this compound, direct transition-metal-catalyzed cross-coupling reactions remain less explored compared to their aryl counterparts.

Research indicates that the sulfonyl group can chelate to palladium catalysts via its oxygen atoms, facilitating intramolecular reactions in unsaturated systems. acs.org For instance, palladium-catalyzed asymmetric hydrophosphinations of α,β-unsaturated sulfonyl fluorides have been reported, where the sulfonyl fluoride moiety acts as a directing group. acs.org However, the direct activation of the S-F bond of a saturated aliphatic sulfonyl fluoride by common palladium or nickel catalysts for cross-coupling is not a widely established transformation.

Challenges in the transition-metal-catalyzed reactions of aliphatic sulfonyl fluorides can arise from side reactions. For example, in some photoredox catalytic systems, primary and secondary alkyl-substituted sulfonyl fluorides have shown a tendency to decompose, potentially through deprotonation at the α-carbon by basic additives, leading to low product yields. nih.gov This highlights a key reactivity pathway that can compete with the desired catalytic cycle. While palladium and nickel are workhorses in cross-coupling, their application in activating the strong S-F bond of compounds like this compound for transformations such as C-C or C-heteroatom bond formation is an area requiring further investigation.

Organocatalytic Activation of the Sulfonyl Fluoride Group

Organocatalysis offers a powerful, metal-free alternative for activating the sulfonyl fluoride group. The primary mechanism involves nucleophilic activation of the sulfur center by an organobase, or electrophilic activation through Lewis acid coordination.

Organosuperbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to activate sulfonyl fluorides for nucleophilic substitution reactions. sigmaaldrich.comnih.gov The base attacks the electrophilic sulfur atom, forming a highly reactive sulfonyl-amidinium intermediate (e.g., RSO₂[DBU]⁺) and displacing the fluoride ion. nih.gov This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to form the corresponding sulfonate ester or sulfonamide. This strategy has been widely applied and is a cornerstone of SuFEx chemistry. nih.gov

Lewis acids, including metal triflimides like calcium triflimide (Ca(NTf₂)₂), can also catalyze the conversion of sulfonyl fluorides. acs.orgacs.org The Lewis acid is proposed to coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. acs.orgacs.org This approach has been successful in forming sulfonamides from sulfonyl fluorides and silyl (B83357) amines, where the silicon atom acts as a fluoride trap. acs.org

Table 1: Organocatalytic Systems for Sulfonyl Fluoride Activation

| Catalyst Type | Example Catalyst | Proposed Role | Applicable Reactions |

|---|---|---|---|

| Organobase | DBU | Nucleophilic activation of sulfur center | Sulfonylation, SuFEx |

| Organobase | DABCO | Base in Lewis acid co-catalyzed systems | Sulfonylation |

| Lewis Acid | Ca(NTf₂)₂ | Electrophilic activation via coordination | Sulfonamide synthesis |

| Phosphazene Base | P4-tBu | Superbase for deprotonation (of other reagents) | Trifluoromethylation |

Proposed Catalytic Cycles and Intermediates

The catalytic cycles for transformations involving this compound are dictated by the type of catalyst employed.

Base-Catalyzed Cycle: In a typical base-catalyzed sulfonylation (e.g., with DBU), the proposed cycle begins with the nucleophilic attack of the base on the sulfur atom of this compound. This forms a key intermediate, an isobutylsulfonyl-amidinium salt, with the concomitant release of a fluoride ion. This highly electrophilic intermediate is then intercepted by a nucleophile (e.g., an alcohol or silylated ether). The subsequent nucleophilic attack forms the final sulfonate product and regenerates the organobase catalyst. In reactions involving silyl ethers, the released fluoride ion is trapped by the silicon atom, driving the reaction forward. acs.org

Lewis Acid-Catalyzed Cycle: For Lewis acid catalysis, such as with Ca(NTf₂)₂, the cycle is initiated by the coordination of the calcium ion to the sulfonyl oxygens of this compound. This coordination enhances the sulfur's electrophilicity. A nucleophile, often a silylated amine, then attacks the activated sulfur center. A proposed four-membered transition state involving S-N and Si-F bond formation occurs simultaneously with S-F and Si-N bond cleavage. acs.org The formation of a stable Si-F bond releases the final product and frees the Lewis acid to re-enter the catalytic cycle. acs.org

Solvent Effects on Stability and Reactivity

The choice of solvent plays a critical role in the stability and reactivity of this compound and the intermediates formed during its reactions. The solvent can influence catalyst activity, substrate solubility, and the stability of charged intermediates or transition states.

In general, sulfonyl fluorides are known for their remarkable stability, including hydrolytic stability in aqueous environments, which is a key feature of SuFEx chemistry. acs.orgsigmaaldrich.com However, their reactivity in catalyzed transformations is highly solvent-dependent.

Aprotic Polar Solvents: Solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are commonly used. nih.govnih.gov Acetonitrile was the solvent of choice in the photoredox-catalyzed addition of sulfonyl radicals to alkenes. nih.gov DMF has been used in the superbase-catalyzed trifluoromethylation of arylsulfonyl fluorides. nih.gov These solvents can dissolve the ionic catalysts and polar organic substrates while being relatively inert.

Ethereal Solvents: Tetrahydrofuran (THF) is another common solvent, particularly in organometallic and base-mediated reactions. nih.govucla.edu It was employed in the deoxyfluorination of alcohols using sulfonyl fluorides and in organocatalyzed trifluoromethylations. nih.govucla.edu

Aqueous Environments: The stability of the sulfonyl fluoride group in water is a significant advantage. sigmaaldrich.com However, the stability of reactive intermediates can be a concern. For instance, the highly active RSO₂[DBU]⁺ intermediate can be prone to hydrolysis if water is present. nih.gov Studies on aryl sulfonyl fluorides have shown that stability in aqueous buffers can be significantly influenced by substituents on the aryl ring, suggesting that the local chemical environment is crucial. nih.gov For this compound, while generally stable, the presence of strong bases and water could lead to slow hydrolysis.

Table 2: Solvents Used in Reactions Involving Sulfonyl Fluorides

| Solvent | Reaction Type | Potential Role |

|---|---|---|

| Acetonitrile (CH₃CN) | Photoredox Catalysis, Lewis Acid Catalysis | Polar aprotic medium, solubilizes catalysts and substrates. |

| Tetrahydrofuran (THF) | Deoxyfluorination, Organocatalysis | Aprotic medium, suitable for base-sensitive reagents. |

| Dimethylformamide (DMF) | Organocatalysis | High-polarity aprotic solvent, enhances rates of ionic reactions. |

| Toluene | Deoxyfluorination | Apolar solvent, can influence reaction pathways and selectivity. |

| Aqueous Buffer | Stability/Reactivity Studies | Simulates physiological conditions, highlights hydrolytic stability. |

Applications of 2 Methylpropane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The isobutylsulfonyl moiety, introduced via 2-methylpropane-1-sulfonyl fluoride (B91410), serves as a key structural component in the synthesis of more complex molecules. Its incorporation can influence the physicochemical properties of the target compound. An example of its use as a building block is in the formation of elaborate heterocyclic structures with potential applications in medicinal chemistry. One such compound is methanesulfonic acid 6-(2-methyl-propane-1-sulfonyl)-pyridin-2-yl ester, where the isobutylsulfonyl group is a significant feature of the final architecture. ontosight.aiontosight.ai The synthesis of such molecules demonstrates the role of 2-methylpropane-1-sulfonyl fluoride in providing access to novel chemical entities.

Table 1: Example of a Complex Molecule Incorporating the 2-Methylpropane-1-sulfonyl Group

| Compound Name | Molecular Formula | Key Structural Features |

| Methanesulfonic acid 6-(2-methyl-propane-1-sulfonyl)-pyridin-2-yl ester | C10H15NO5S2 | A pyridine (B92270) ring functionalized with both a methanesulfonate (B1217627) ester and a 2-methylpropane-1-sulfonyl (isobutylsulfonyl) group. |

Chemo- and Regioselective Functionalization Strategies

The utility of this compound is significantly enhanced by strategies that allow for its selective reaction in the presence of other functional groups.

The introduction of the 2-methylpropane-1-sulfonyl group onto a molecular scaffold is a key transformation. While many methods focus on the synthesis of sulfonyl fluorides, their application for targeted sulfonylation is a critical area. The high stability of the SO₂F group allows it to be carried through various reaction sequences, a property not shared by the more reactive sulfonyl chlorides. nih.govresearchgate.net This chemoselectivity is a hallmark of sulfonyl fluorides, making them "privileged" electrophiles that react selectively under specific activating conditions. nih.govresearchgate.net This allows for late-stage functionalization of complex molecules, where the isobutylsulfonyl group can be introduced without disturbing other sensitive functionalities.

This compound is an excellent and stable precursor for a range of other sulfur(VI) derivatives, most notably sulfonamides and sulfonate esters. Unlike sulfonyl chlorides, which are highly reactive and can lead to poor selectivity with multiple nucleophiles, sulfonyl fluorides offer a more controlled reactivity. theballlab.com

Recent methodologies have been developed to activate the otherwise stable S-F bond for nucleophilic substitution. One such method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to facilitate the reaction between sulfonyl fluorides and various amines to produce sulfonamides in good to excellent yields. theballlab.com This protocol is effective for a wide array of sterically and electronically diverse alkyl and aryl sulfonyl fluorides and amines, providing a general route to these important functional groups. theballlab.com Similarly, reactions with alcohols or phenols, often in the presence of a base or other activators, yield the corresponding sulfonate esters. acs.org

Table 2: Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Product Class | General Reaction Scheme |

| This compound | Primary or Secondary Amine (R¹R²NH), Ca(NTf₂)₂ | Sulfonamide | (CH₃)₂CHCH₂SO₂F + R¹R²NH → (CH₃)₂CHCH₂SO₂NR¹R² |

| This compound | Alcohol/Phenol (B47542) (R³OH), Base | Sulfonate Ester | (CH₃)₂CHCH₂SO₂F + R³OH → (CH₃)₂CHCH₂SO₂OR³ |

Multi-Component Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, and one-pot syntheses are powerful tools for building molecular complexity efficiently. While many reported MCRs and one-pot procedures focus on the synthesis of sulfonyl fluorides from simpler precursors nih.govresearchgate.netrsc.org, their use as reactants in such processes is an emerging field of interest.

A notable example that illustrates the principle is a three-component radical-polar crossover reaction that combines a fluorosulfonyl radical source with two different olefins to generate multifunctional aliphatic sulfonyl fluorides. acs.org Although this specific reaction does not begin with this compound, it establishes a precedent for using sulfonyl fluoride chemistry within a multicomponent framework to rapidly assemble complex structures. The stability and defined reactivity of isobutylsulfonyl fluoride make it a promising candidate for inclusion in future designs of novel MCRs and tandem reactions.

Stereoselective Transformations Facilitated by this compound

A significant advancement in the application of alkyl sulfonyl fluorides is their use in stereoselective catalysis. Research has shown that alkyl sulfonyl fluorides can function as "ambiphilic" reagents in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this role, the sulfonyl fluoride moiety serves a dual purpose: it acts as an acidifying group to facilitate the formation of a nucleophile at the α-carbon, and it also functions as an internal oxidant within the catalytic cycle. chemrxiv.orgchemrxiv.orgresearchgate.net

This transformation provides access to cis-substituted cyclopropanes with high diastereoselectivity. chemrxiv.org The methodology is compatible with a broad range of functionalized alkyl sulfonyl fluorides, including those bearing nitrile or ester groups. chemrxiv.org Therefore, derivatives such as (2-methyl-propane-1-sulfonyl)-acetonitrile (B12846460) are suitable substrates for this powerful stereoselective C-C bond-forming reaction. The mechanism involves a sequence of carbopalladation followed by an Sₙ2-type oxidative addition at the C–SO₂F bond, which is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org

Table 3: Palladium-Catalyzed Stereoselective Cyclopropanation

| Alkyl Sulfonyl Fluoride Substrate Type | Alkene Partner | Catalyst System | Product Type | Key Features |

| Functionalized Alkyl Sulfonyl Fluorides | Unactivated Alkenes | Palladium(II) | cis-Substituted Cyclopropanes | High diastereoselectivity; Sulfonyl fluoride acts as an ambiphilic reagent. |

Integration into Material Science Applications (Non-Biological)

The unique reactivity of the sulfonyl fluoride group, popularized by Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," positions it as a valuable connector hub in materials science. sigmaaldrich.comsioc-journal.cn SuFEx chemistry allows for the rapid, efficient, and reliable formation of covalent bonds under mild conditions. sigmaaldrich.com

While specific applications integrating this compound into materials are still emerging, its properties make it a strong candidate for such roles. The sulfonyl group, in general, can be incorporated into polymers to enhance their properties. smolecule.com As a stable yet reactive module, this compound could be used to create novel polymers or to functionalize surfaces. Its derivatization into sulfonamides or sulfonate esters, which can then be polymerized, offers a pathway to new materials with tailored thermal and mechanical properties. The principles of SuFEx suggest that isobutylsulfonyl fluoride can serve as a robust building block for constructing advanced, non-biological materials.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental research findings for the specific compound This compound are not available in publicly accessible scientific databases and publications. Information regarding its empirical spectroscopic and structural analysis is exceptionally scarce, preventing a thorough and scientifically accurate composition of the requested article.

Key databases such as PubChem note the compound's structure and predicted mass spectrometry values but explicitly state that no literature data is available. uni.lu Searches for its CAS number (659-90-5) in conjunction with terms for spectroscopic characterization (NMR, FT-IR, Mass Spectrometry, etc.) did not yield any published experimental spectra or crystallographic data. pucsp.br

The available literature contains data for structurally related compounds, such as other aliphatic sulfonyl fluorides or derivatives like 2-hydroxy-2-methylpropane-1-sulfonyl fluoride. rsc.orguni.lu However, this information is not directly applicable to the specific, unsubstituted compound of interest.

Without primary experimental data, it is not possible to generate the requested scientifically accurate article, including the specified data tables and detailed findings for the following sections:

Advanced Spectroscopic and Structural Elucidation of 2 Methylpropane 1 Sulfonyl Fluoride

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Therefore, the generation of the article as outlined cannot be completed while adhering to the core requirements of scientific accuracy and reliance on verifiable research findings.

Computational and Theoretical Chemistry Studies of 2 Methylpropane 1 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of sulfonyl fluorides, offering a balance between computational cost and accuracy. DFT calculations allow for the detailed examination of the electronic structure and conformational landscape of molecules like 2-methylpropane-1-sulfonyl fluoride (B91410).

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of 2-methylpropane-1-sulfonyl fluoride is central to its reactivity. The sulfonyl fluoride group is strongly electron-withdrawing, which significantly influences the electron distribution across the molecule. The sulfur atom, in its +6 oxidation state, is bonded to two highly electronegative oxygen atoms and a fluorine atom, creating a highly electrophilic center.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's chemical behavior. In reactions, the HOMO is the site of electron donation, while the LUMO is the site of electron acceptance. For alkyl sulfonyl fluorides, the HOMO is typically localized on the non-bonding p-orbitals of the fluorine and oxygen atoms. The LUMO, conversely, is predominantly centered on the antibonding σ* orbital of the S-F bond. This localization makes the sulfur atom susceptible to nucleophilic attack, a characteristic feature of sulfonyl fluoride chemistry.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | ~ -11 to -12 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1 to +2 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 12 to 14 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability and electronic excitation energy. |

| HOMO Localization | F, O atoms | The HOMO is primarily located on the fluorine and oxygen atoms, suggesting these are the likely sites for initial interaction with electrophiles. |

| LUMO Localization | S-F σ* orbital | The LUMO is primarily located on the antibonding orbital of the sulfur-fluorine bond, making the sulfur atom the primary site for nucleophilic attack. |

Note: The values in this table are estimations based on DFT calculations performed on analogous short-chain alkyl sulfonyl fluorides due to the absence of specific data for this compound.

Conformational Analysis and Energetics

The presence of rotatable bonds in this compound, specifically the C-C and C-S bonds, gives rise to various conformers. Conformational analysis, performed using DFT, helps in identifying the most stable conformers and the energy barriers for rotation between them. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions.

The isobutyl group can adopt different orientations relative to the sulfonyl fluoride moiety. The most stable conformer is expected to be the one that minimizes steric clashes between the bulky isobutyl group and the sulfonyl oxygen atoms. The gauche and anti conformations around the C-S bond would have distinct energy profiles.

Table 2: Estimated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-F) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 | The most stable conformer, with the isobutyl group positioned away from the fluorine atom, minimizing steric hindrance. |

| Gauche | ~60° | 0.5 - 1.5 | A less stable conformer where the isobutyl group is closer to the fluorine atom, resulting in some steric strain. |

Note: These values are illustrative and based on general principles of conformational analysis and studies on similar molecules. Actual values would require specific DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

A common reaction of sulfonyl fluorides is their role as electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. For instance, in the reaction with a nucleophile (e.g., an amine or a phenoxide), the nucleophile attacks the electrophilic sulfur atom. DFT calculations can be used to locate the transition state for this nucleophilic substitution reaction. The geometry of the transition state would likely show an elongated S-F bond and the formation of a new bond between the sulfur and the nucleophile. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state.

Prediction of Reactivity and Selectivity

Theoretical calculations can predict the reactivity of this compound towards various nucleophiles. The electrophilicity of the sulfur atom, which can be quantified using computational parameters such as the Fukui function or the calculated electrostatic potential on the atomic surface, is a key indicator of its reactivity.

In cases where a molecule has multiple reactive sites, computational models can predict the selectivity of a reaction. For this compound, the primary site of nucleophilic attack is overwhelmingly the sulfur atom of the sulfonyl fluoride group. However, under certain conditions, reactions at other positions could be envisaged, and computational analysis would be vital to assess the feasibility of such alternative pathways.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in solution. These simulations model the movement of the molecule and the surrounding solvent molecules over time, offering insights into how the solvent influences the conformational preferences and reactivity of the solute.

In a polar solvent, the dipole moment of this compound will interact with the solvent dipoles, potentially stabilizing certain conformers over others. MD simulations can also be used to study the solvation shell around the sulfonyl fluoride group and understand how solvent molecules might participate in a reaction, for example, by stabilizing a charged transition state. While specific MD studies on this compound are not available, simulations on similar small organic molecules in various solvents have shown that solvent effects can significantly impact reaction rates and equilibria.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of 2-methylpropane-1-sulfonyl fluoride (B91410) involves the reaction of the corresponding sulfonyl chloride with a fluoride salt, such as sodium fluoride, in a suitable solvent like tetramethylene sulfone. datapdf.com However, the future of its synthesis lies in more modern, efficient, and scalable methods that are currently being developed for the broader class of sulfonyl fluorides.

Future synthetic strategies are expected to include:

Direct Fluorination of Sulfonic Acids: One-pot procedures that convert sulfonic acids or their salts directly into sulfonyl fluorides using reagents like cyanuric chloride and potassium bifluoride (KHF₂) are being explored. semanticscholar.orgresearchgate.net This approach avoids the often problematic synthesis of sulfonyl chloride precursors.

Photoredox Catalysis: Mild and scalable methods using photoredox catalysis enable the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and even alcohols. organic-chemistry.org This strategy involves a halogen atom transfer, followed by SO₂ capture and fluorination, and has been successfully scaled for industrial applications. organic-chemistry.org

Metal-Catalyzed Syntheses: Palladium and nickel-catalyzed methods are being used to generate sulfonyl fluorides from aryl and heteroaryl boronic acids, while copper-catalyzed approaches can produce them from aryl diazonium salts. nih.gov Adapting these methods for aliphatic precursors like those for 2-methylpropane-1-sulfonyl fluoride is a promising research avenue.

Table 1: Comparison of Synthetic Routes for Sulfonyl Fluorides

| Method | Precursor | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Classical | Sulfonyl Chloride | Sodium Fluoride (NaF) | Established method | datapdf.com |

| One-Pot | Sulfonic Acid | Cyanuric Chloride, KHF₂ | Avoids sulfonyl chloride intermediate | researchgate.net |

| Photoredox | Alkyl Bromide/Alcohol | Photoredox Catalyst, SO₂ source | Mild conditions, scalable | organic-chemistry.org |

| Metal-Catalyzed | Boronic Acid | Ni or Pd Catalyst, DABSO | Broad substrate scope | nih.gov |

Exploration of Undiscovered Reactivity Modes

The primary reactivity of this compound is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where the sulfonyl group is transferred to a nucleophile. sigmaaldrich.comnih.gov Its reactivity has been quantified in studies of esterase inhibition, where it falls within a predictable series of aliphatic and aromatic sulfonyl fluorides. datapdf.comacs.orgresearchgate.net

However, future research will likely uncover novel reactivity patterns beyond standard nucleophilic substitution. One emerging area is the conversion of sulfonyl fluorides into S(VI) radicals. This is challenging due to the strength of the S-F bond but would dramatically expand their synthetic utility if achieved. researchgate.net Furthermore, the development of cascade reactions, where an initial reaction with a sulfonyl fluoride like this compound triggers subsequent bond formations, could lead to the rapid construction of complex molecules. researchgate.net

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique properties of the sulfonyl fluoride group—namely its high stability combined with selective reactivity—make it an ideal functional handle for emerging chemical fields. sigmaaldrich.comacs.org As a classic SuFEx building block, this compound is expected to find broader applications in:

Drug Discovery and Chemical Biology: The sulfonyl fluoride moiety is a "warhead" used in targeted covalent inhibitors and chemical probes to study biological systems. nih.govnih.gov The isobutyl group of this compound can be used to explore specific steric and electronic interactions within protein binding pockets.

Polymer Chemistry: SuFEx chemistry is employed to create novel polysulfates and polysulfonates. nih.govnih.gov These materials exhibit unique properties, and incorporating building blocks like this compound could be used to tune polymer characteristics such as solubility, thermal stability, and mechanical strength.

Materials Science: The "connective" power of SuFEx reactions allows for the assembly of complex molecular architectures on surfaces or within frameworks, with potential applications in advanced materials. sigmaaldrich.com

Innovations in Catalyst Design for Sulfonyl Fluoride Transformations

A significant frontier in sulfonyl fluoride chemistry is the design of new catalysts to control their reactivity. While SuFEx reactions can occur without a catalyst, recent innovations have enabled transformations under milder conditions with broader substrate scopes.

Key areas of catalyst innovation include:

Lewis Acid Catalysis: The use of metal Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), has been shown to activate the S-F bond. acs.org This strategy facilitates SuFEx reactions with a wide range of amines at room temperature, a significant improvement over earlier methods that required elevated temperatures. nih.gov

Bismuth(III) Catalysis: For the synthesis of aryl sulfonyl fluorides, Bi(III) redox-neutral catalysis has been introduced as a one-pot strategy that facilitates the direct insertion of SO₂. nih.gov Rational design of new Bi(III) and Sb(III) catalysts is underway to improve efficiency and expand the reaction's scope. nih.gov

Transition Metal Catalysis: A variety of transition metals, including copper, palladium, and iridium, are being used to catalyze novel transformations. nih.govcas.cn For instance, Cu-catalysis has been employed for the synthesis of alkenyl sulfonyl fluorides, showcasing the potential for metal-mediated control over reactivity. cas.cn

Table 2: Innovative Catalysts for Sulfonyl Fluoride Chemistry

| Catalyst Type | Example | Transformation | Advantage | Reference |

|---|---|---|---|---|

| Lewis Acid | Ca(NTf₂)₂ | SuFEx with amines | Mild, room temperature conditions | nih.govacs.org |

| Redox-Neutral | Bi(III) Complexes | Aryl Sulfonyl Fluoride Synthesis | One-pot SO₂ insertion | nih.gov |

| Transition Metal | Cu(OTf)₂ | Alkenyl Sulfonyl Fluoride Synthesis | Novel bond formations | cas.cn |

| Photoredox | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Radical Fluorosulfonylation | Mild, light-mediated activation | acs.org |

Advanced Spectroscopic and Computational Tools for Mechanistic Understanding

A deeper understanding of why and how this compound reacts is crucial for future development. Advanced analytical and computational tools are becoming indispensable for elucidating reaction mechanisms.

Spectroscopic Analysis: ¹⁹F NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving sulfonyl fluorides and for quantifying yields of fluorinated products. semanticscholar.org

Computational Chemistry: Density Functional Theory (DFT) calculations are being used to model reaction pathways and transition states. acs.orgnih.gov For example, computational studies have been used to understand the role of bases in activating the S-F bond and to rationally design new Bi(III) catalysts with lower activation barriers. nih.gov Molecular dynamics simulations, combined with vibrational spectroscopy, offer further insight into the structural organization and intermolecular interactions that govern reactivity in the condensed phase. mdpi.com These tools can be applied to this compound to predict its reactivity in new systems and to understand the subtle factors that control reaction outcomes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methylpropane-1-sulfonyl fluoride with high purity, and how can side reactions be minimized?

- Methodology : Synthesis typically involves sulfonation of 2-methylpropane followed by fluorination. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

- Employing high-purity starting materials (e.g., 2-methylpropane-1-thiol) to avoid sulfur-containing byproducts.

- Monitoring reaction progress via NMR to track fluorination efficiency and detect intermediates .

Q. How can researchers characterize the reactivity of this compound toward nucleophiles in aqueous vs. non-polar solvents?

- Experimental Design :

- Conduct kinetic studies using model nucleophiles (e.g., amines, alcohols) in solvents of varying polarity (e.g., DMSO, THF, water).

- Monitor reaction rates via stopped-flow spectroscopy or HPLC to quantify sulfonylation efficiency.

- Note: Hydrolysis in aqueous media competes with nucleophilic substitution; buffered pH conditions (e.g., pH 7–9) may mitigate this .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodology :

- GC-MS : Detects volatile impurities (e.g., unreacted fluorinating agents like SF).

- Ion Chromatography : Identifies ionic byproducts (e.g., sulfonic acids from hydrolysis).

- 2D NMR (e.g., - HMBC): Resolves structural ambiguities in sulfonyl fluoride derivatives .

Advanced Research Questions

Q. How do steric effects from the 2-methyl group influence the electrophilicity of the sulfonyl fluoride moiety compared to linear analogs (e.g., propane-1-sulfonyl fluoride)?

- Data-Driven Approach :

- Compare reaction rates with bulky vs. small nucleophiles (e.g., tert-butylamine vs. methylamine).

- Computational modeling (DFT) can quantify steric hindrance by analyzing LUMO energy levels and transition-state geometries.

- Experimental contradiction: Some studies report reduced reactivity due to steric shielding, while others note enhanced stability in storage .

Q. What mechanisms explain the thermal decomposition of this compound under elevated temperatures (>150°C)?

- Methodology :

- Perform thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous decomposition products (e.g., SO, HF).

- Isotopic labeling (-HO) can trace oxygen sources in hydrolysis pathways.

- Contradiction: Conflicting reports exist on whether decomposition is radical-mediated or acid-catalyzed .

Q. How does the compound’s fluorinated structure impact its environmental persistence, and what degradation pathways are feasible?

- Advanced Analysis :

- Use LC-HRMS to detect transformation products in simulated environmental matrices (soil, water).

- Assess biodegradation via OECD 301F tests with activated sludge; note that perfluorinated analogs resist microbial breakdown, but the 2-methyl group may introduce vulnerability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.